

Glycyl-dl-norleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycyl-dl-norleucine**

Cat. No.: **B073448**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Glycyl-dl-norleucine**, a dipeptide of interest in various research fields. This document details its chemical identity, physicochemical properties, and potential biological activities, with a focus on its interaction with cellular signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into its effects.

Chemical Identity and Properties

Glycyl-dl-norleucine is a dipeptide consisting of glycine and the non-proteinogenic amino acid DL-norleucine.

CAS Number: 1504-41-2

Synonyms:

- 2-(2-aminoacetamido)hexanoic acid
- Glycylnorleucine
- H-Gly-DL-Nle-OH
- H-Gly-Nle-OH

- NSC203453

Physicochemical Properties

Quantitative data for **Glycyl-dl-norleucine** is not extensively published. However, the properties of the closely related isomer, Glycyl-L-norleucine, provide a strong estimation.

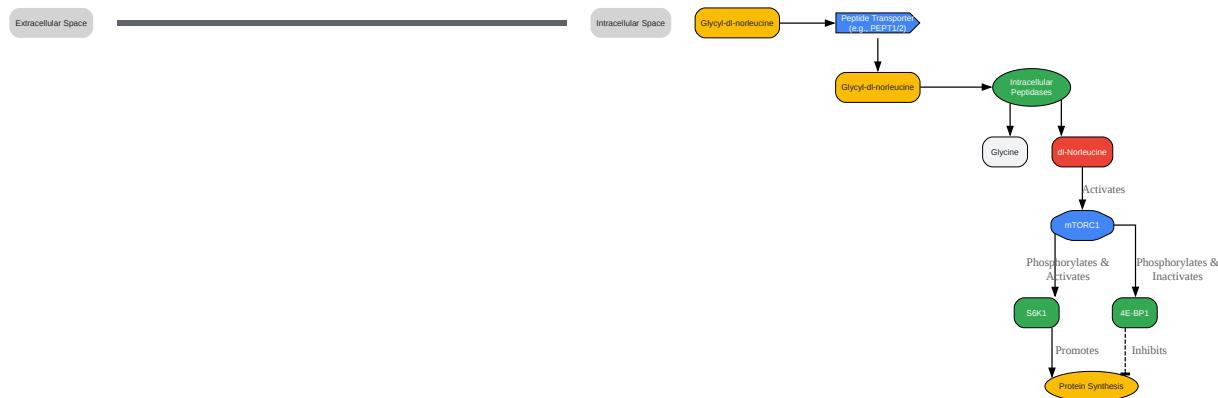
Property	Value (Computed for Glycyl-L-norleucine)	Reference
Molecular Formula	C8H16N2O3	[1]
Molecular Weight	188.22 g/mol	[1]
XLogP3-AA	-2.2	[1]
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	6	
Exact Mass	188.11609238 Da	[1]
Monoisotopic Mass	188.11609238 Da	[1]
Topological Polar Surface Area	92.4 Å ²	[1]
Heavy Atom Count	13	

Biological Activity and Signaling Pathways

The biological activity of **Glycyl-dl-norleucine** is an area of active research. Given that its constituent amino acid, norleucine, is an isomer of leucine, a well-known activator of the mTORC1 signaling pathway, it is hypothesized that **Glycyl-dl-norleucine** may exert its effects through similar mechanisms following cellular uptake and hydrolysis.

Hypothesized Mechanism of Action: mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. Amino acids, particularly leucine, are potent activators of this pathway. It is proposed that **Glycyl-dl-norleucine** is transported into the cell via peptide transporters and is subsequently hydrolyzed by intracellular peptidases into glycine and DL-norleucine. The released norleucine can then activate the mTORC1 pathway, leading to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.



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Caption: Hypothesized uptake and signaling pathway of **Glycyl-dl-norleucine**.

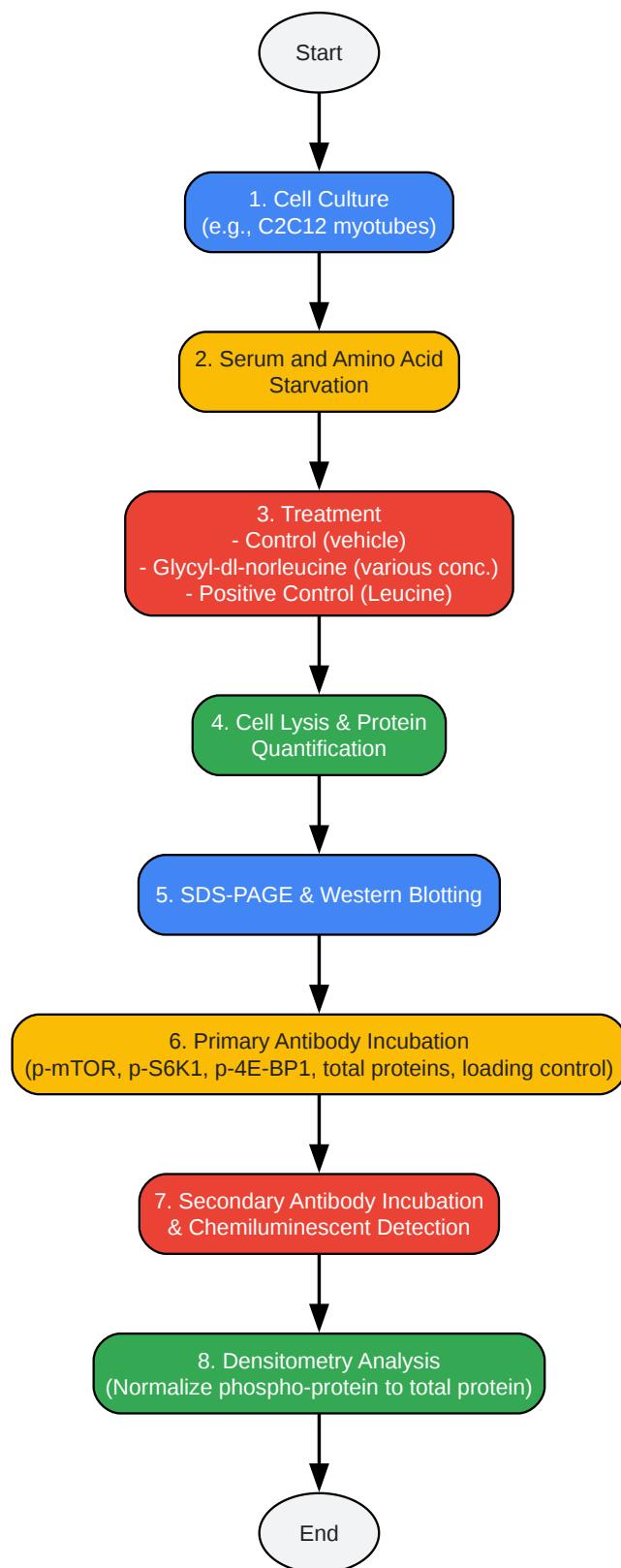
Experimental Protocols

The following protocols are adapted from established methods for similar dipeptides and can be applied to investigate the biological effects of **Glycyl-dl-norleucine**.

Protocol 1: Assessment of mTORC1 Pathway Activation by Western Blotting

This protocol details the investigation of **Glycyl-dl-norleucine**'s effect on the phosphorylation of key mTORC1 downstream targets in a cell culture model.

Experimental Workflow for mTORC1 Activation Assay



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Caption: Workflow for assessing **Glycyl-dl-norleucine**'s effect on mTORC1 signaling.

Methodology:

- Cell Culture: Culture a suitable cell line (e.g., C2C12 myoblasts differentiated into myotubes, HEK293T cells) to near confluence in standard growth medium.
- Starvation: To reduce basal mTORC1 activity, starve the cells of serum and amino acids for a defined period (e.g., 2-4 hours) in a buffer such as Hank's Balanced Salt Solution (HBSS).
- Treatment: Treat the starved cells with varying concentrations of **Glycyl-dL-norleucine** for a specified time (e.g., 15-60 minutes). Include a vehicle control and a positive control (e.g., L-leucine).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR (e.g., p-mTOR Ser2448), S6K1 (e.g., p-S6K1 Thr389), and 4E-BP1 (e.g., p-4E-BP1 Thr37/46), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin), typically overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection and Analysis:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities using densitometry software. Normalize the signal for each phosphorylated protein to its corresponding total protein to account for loading differences.

Protocol 2: Quantitative Analysis of Glycyl-dl-norleucine Uptake and Hydrolysis

This protocol describes a method to quantify the cellular uptake and subsequent hydrolysis of **Glycyl-dl-norleucine**.

Methodology:

- Cell Culture: Plate cells in multi-well plates and grow to confluence.
- Uptake Assay:
 - Wash the cells with a pre-warmed uptake buffer (e.g., HBSS, pH 6.0 to mimic the intestinal environment for peptide transporters).
 - Incubate the cells with **Glycyl-dl-norleucine** at various concentrations and for different time points.
- Sample Preparation:
 - Intracellular Fraction: After incubation, wash the cells rapidly with ice-cold PBS to remove extracellular dipeptide. Lyse the cells and collect the lysate.
 - Extracellular Fraction: Collect the uptake buffer at the end of the incubation period.
- Derivatization (Optional but Recommended for LC-MS/MS): Derivatize the amino acids and dipeptides in the samples to improve chromatographic separation and detection sensitivity. A common method involves pre-column derivatization with o-phthalaldehyde (OPA) and 2-

mercaptoethanol for fluorescence detection, or with reagents like AccQ-Tag for UV or MS detection.

- UHPLC-MS/MS Analysis:
 - Use a reverse-phase C18 column for separation.
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
 - Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify **Glycyl-dl-norleucine**, glycine, and norleucine based on their specific precursor-to-product ion transitions.
- Data Analysis:
 - Generate standard curves for **Glycyl-dl-norleucine**, glycine, and norleucine to enable absolute quantification.
 - Calculate the intracellular and extracellular concentrations of each analyte at different time points to determine the rate of uptake and hydrolysis.

Data Presentation

The following tables provide templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of **Glycyl-dl-norleucine** on mTORC1 Signaling

Treatment	Concentration	p-mTOR (Ser2448) / Total mTOR (Fold Change vs. Control)	p-S6K1 (Thr389) / Total S6K1 (Fold Change vs. Control)	p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change vs. Control)
Control (Vehicle)	-	1.0	1.0	1.0
Glycyl-dl-norleucine	e.g., 1 mM	Data to be determined	Data to be determined	Data to be determined
e.g., 5 mM	Data to be determined	Data to be determined	Data to be determined	
e.g., 10 mM	Data to be determined	Data to be determined	Data to be determined	
L-Leucine (Positive Control)	e.g., 5 mM	Data to be determined	Data to be determined	Data to be determined

Table 2: Cellular Uptake and Hydrolysis of **Glycyl-dl-norleucine**

Time Point (minutes)	Intracellular Glycyl-dl-norleucine (μM)	Intracellular Norleucine (μM)	Intracellular Glycine (μM)
0	0	0	0
5	Data to be determined	Data to be determined	Data to be determined
15	Data to be determined	Data to be determined	Data to be determined
30	Data to be determined	Data to be determined	Data to be determined
60	Data to be determined	Data to be determined	Data to be determined

Conclusion

Glycyl-dl-norleucine is a dipeptide with the potential to influence key cellular processes, likely through the activation of the mTORC1 signaling pathway following its cellular uptake and hydrolysis. The experimental protocols and frameworks provided in this guide offer a robust

starting point for researchers and drug development professionals to further elucidate the biological functions and therapeutic potential of this compound. Further research is warranted to confirm the hypothesized mechanisms of action and to quantify its effects in various biological systems.

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References

- 1. Glycyl-L-norleucine | C8H16N2O3 | CID 1551326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glycyl-dl-norleucine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073448#glycyl-dl-norleucine-cas-number-and-synonyms>

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